molecular formula C7H9NO2 B12824967 2-(Pyridin-4-yl)ethane-1,1-diol

2-(Pyridin-4-yl)ethane-1,1-diol

Cat. No.: B12824967
M. Wt: 139.15 g/mol
InChI Key: QZYWQNOQZBYDDN-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)ethane-1,1-diol is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a pyridine ring attached to an ethane-1,1-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)ethane-1,1-diol can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)ethane-1,1-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)ethane-1,1-diol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties such as catalytic activity, fluorescence, and magnetic behavior. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-4-yl)ethane-1,1-diol is unique due to the presence of both the pyridine ring and the ethane-1,1-diol moiety. This combination imparts distinct chemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions. These properties make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-pyridin-4-ylethane-1,1-diol

InChI

InChI=1S/C7H9NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4,7,9-10H,5H2

InChI Key

QZYWQNOQZBYDDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(O)O

Origin of Product

United States

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